3-butoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Overview
Description
3-butoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14264148 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Effects
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects alongside excellent bioactivities. The compound was synthesized through key reactions including ring-closing, reduction, and acylation, achieving over 30% overall yields. Its structure was confirmed through NMR and MS analyses, indicating its compatibility with intended structural characteristics (H. Bin, 2015).
Polymer Solubility and Hydrophilicity
Aromatic polyamides and polyimides containing benzimidazole pendent groups were synthesized and characterized, revealing improved solubility and hydrophilicity compared to unmodified polymers. These polymers showed better dissolution in polar aprotic solvents and certain acids, with modifications leading to amorphous structures, lower glass transition temperatures, and thermal stability (J. Mikroyannidis, 1996).
Structural Characterization
The structural characterization of a new dioxamic acid derivative, involving benzimidazole, provided insights into its chemical properties through both experimental and theoretical methodologies. This work offers a deep dive into the compound's structure, showcasing its potential for further scientific exploration (G. P. Souza et al., 2012).
Photophysical Properties
Research into ESIPT-inspired 2-substituted benzimidazole fluorescent derivatives explored their absorption-emission properties affected by solvent polarity. These compounds demonstrated single absorption and dual emission characteristics, offering a basis for potential applications in sensing and imaging technologies (Vikas Padalkar et al., 2011).
Properties
IUPAC Name |
3-butoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-9-24-14-6-4-5-12(10-14)17(22)19-13-7-8-15-16(11-13)21-18(23)20-15/h4-8,10-11H,2-3,9H2,1H3,(H,19,22)(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPLOTHCIMUCTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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